9H-Dibenzo(C,MN)phenanthren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Dibenzo(C,MN)phenanthren-9-one is a complex organic compound known for its unique structural properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its fused ring system, which includes multiple benzene rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenzo(C,MN)phenanthren-9-one typically involves multi-step organic reactions. One common method involves the palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones with benzyl bromides. This process includes the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . The reaction is carried out under mild conditions, often using dry solvents and commercial reagents without further purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
9H-Dibenzo(C,MN)phenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketal structures and other derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketal structures, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
9H-Dibenzo(C,MN)phenanthren-9-one has several scientific research applications:
Chemistry: It is used as a ligand platform in asymmetric synthesis and catalysis.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of opto-electronic devices and materials science.
Mechanism of Action
The mechanism of action of 9H-Dibenzo(C,MN)phenanthren-9-one involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 9H-tribenzoa,c,eannulene
- 9-methyl-9H-dibenzo[a,c]carbazole
Uniqueness
9H-Dibenzo(C,MN)phenanthren-9-one is unique due to its specific ring structure and the presence of a ketone functional group.
Properties
CAS No. |
62716-20-5 |
---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaen-8-one |
InChI |
InChI=1S/C21H12O/c22-21-17-10-4-3-9-16(17)20-15-8-2-1-6-13(15)12-14-7-5-11-18(21)19(14)20/h1-12H |
InChI Key |
SNQWZFDFVZBDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.